(2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine
Overview
Description
(2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl compounds
Scientific Research Applications
(2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine exerts its effects involves interactions with molecular targets and pathways. The presence of the fluorine atom and the thiophene ring can influence the compound's binding affinity to receptors and enzymes, leading to specific biological activities.
Comparison with Similar Compounds
(2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine can be compared to other similar compounds, such as:
4-(Thiophen-2-yl)phenylmethanamine: Similar structure but with a different position of the thiophene ring.
2-Fluoro-4-(thiophen-2-yl)phenylmethanamine: Similar structure but with a different position of the fluorine atom.
These compounds share similarities in their core structure but differ in the placement of functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(2-fluoro-4-thiophen-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATRFEGGVODEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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